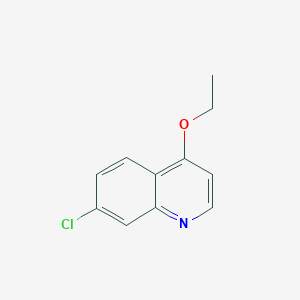
7-Chloro-4-ethoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-4-ethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51966. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Antimycobacterial Activity:
- 7-chloro-4-ethoxyquinoline derivatives have been synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis .
- In one study, a series of eight 7-chloro-4-alkoxyquinoline derivatives were synthesized, and their activity against Mycobacterium tuberculosis was evaluated .
- The study compared 7-chloro-4-alkoxyquinoline derivatives (Series A) with 7-chloro-4-aminoquinoline derivatives (Series B) to understand the structure-activity relationship of quinoline derivatives . It was found that the isosteric replacement (NH x O) produced derivatives with similar potency but a better cytotoxic profile .
-
Synthesis and Evaluation:
- The synthesis of 7-chloro-4-alkoxyquinoline derivatives involves reactions between 4,7-dichloroquinoline and a solution of the alkoxide in the corresponding alcohol, under reflux .
- Researchers have synthesized novel 7-chloroquinoline derivatives, including compounds like 2,7-dichloroquinoline-3-carbonitrile, 2,7-dichloroquinoline-3-carboxamide, 7-chloro-2-methoxyquinoline-3-carbaldehyde, and 7-chloro-2-ethoxyquinoline-3-carbaldehyde .
- ** анти infectious agent research:**
Comparison of Antimycobacterial Activity, Cytotoxicity, and Selective Index
| Series | R | MIC (µM) | MLD50 (µM) | Selective Index (SI) |
|---|---|---|---|---|
| A | Ethyl | 518.9 | 726.5 | 1.4 |
| B | - | - | - | - |
| A | Propyl | 226.6 | 362.5 | 1.6 |
| B | 225.5 | 992.3 | 4.4 | |
| A | Butyl | 53.3 | 724.3 | 13.6 |
| B | 212.1 | 1400.1 | 6.6 |
- MIC = minimal inhibition concentration
- MLD50 = The concentration required to lyse 50% of the cells.
- SI = MLD50/MIC ratios. Compounds exhibiting SI lower than 20 (2c-h) were considered toxic .
Case Studies and Research Findings
- ** исследования of 7-chloro-4-alkoxyquinoline derivatives:** A study focused on synthesizing eight 7-chloro-4-alkoxyquinoline derivatives and evaluating their in vitro antimycobacterial activity against Mycobacterium tuberculosis . The researchers compared these compounds to 7-chloro-4-aminoquinoline derivatives to understand the structure-activity relationship, noting that the isosteric replacement (NH x O) yielded derivatives with similar potency but improved cytotoxicity profiles .
- ** исследования of 3-aryl quinolines:** Research on 3-aryl quinoline compounds, including derivatives of this compound, has explored their potential in treating infectious diseases . The synthesis of 7-chloro-4-ethoxy-3-(4-(trifluoromethoxy) phenyl)quinoline was detailed, involving iodination and treatment with potassium ethoxide .
Concluding Remarks
Propiedades
Número CAS |
5448-52-2 |
|---|---|
Fórmula molecular |
C11H10ClNO |
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
7-chloro-4-ethoxyquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3 |
Clave InChI |
LGEBVUWMJYPPSK-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canónico |
CCOC1=C2C=CC(=CC2=NC=C1)Cl |
Key on ui other cas no. |
5448-52-2 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















